4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one
Description
4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one is a heterocyclic compound featuring a pyrazolo-pyridinone core with a chlorine atom at position 4 and a methyl group at position 4. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry. Recent studies highlight its role as a precursor for synthesizing soluble guanylate cyclase (sGC) stimulators, which are promising therapeutic agents for cardiovascular diseases . The compound’s fused bicyclic system enhances binding affinity to biological targets, while its substituents modulate reactivity and solubility.
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
4-chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C7H6ClN3O/c1-11-3-5(8)4-2-9-10-6(4)7(11)12/h2-3H,1H3,(H,9,10) |
InChI Key |
RQONONGHIHDMSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)NN=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one typically involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out in a solvent like dimethylacetamide (DMA) at elevated temperatures (around 80°C) for several hours. The resulting mixture is then cooled, diluted with ethyl acetate, and washed with water and brine to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for 4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, such as enzymes and receptors.
Pharmaceutical Research: It is investigated for its potential as a lead compound in drug discovery programs.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . This mechanism makes it a promising candidate for the development of anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolo-Pyridinone Family
Table 1: Key Structural and Functional Differences
Key Observations :
- Core Structure Differences : Pyrazolo[3,4-c ] vs. [3,4-b ] ring fusion alters nitrogen positioning, impacting hydrogen-bonding capabilities and target selectivity. For example, the [3,4-c] core in the target compound is critical for sGC activation , whereas [3,4-b] derivatives may lack this specificity.
- Substituent Effects :
Pharmacological and Functional Comparisons
- sGC Stimulation: Derivatives of the target compound (e.g., DPK-399, KL-67) elevate cGMP levels in vascular smooth muscle cells (VSMCs) by synergizing with nitric oxide (NO). This activity is absent in pyrazolo[3,4-b]pyridinones, which lack the [3,4-c] core required for sGC interaction .
- Anticancer Activity: Pyrazolo[3,4-c]pyridinones with tetrahydro/dihydro modifications (e.g., 3-substituted derivatives) inhibit cancer cell proliferation via kinase modulation . The target compound’s chlorine and methyl groups may enhance cytotoxicity compared to less-substituted analogues.
- MCH-R1 Antagonism: Pyrrolo[3,4-b]pyridin-7(6H)-ones (e.g., in ) target melanin-concentrating hormone receptors, demonstrating how minor core heteroatom changes (pyrrolo vs. pyrazolo) redirect biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
